

The Discovery of 10-Methyl Lauric Acid: A Technical Whitepaper

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Compound of Interest

Compound Name: 10-Methyl lauric acid

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Introduction

10-Methyl lauric acid, systematically known as 10-methyldodecanoic acid, is a branched-chain fatty acid that has been identified in various natural sources. Its discovery and subsequent characterization have contributed to the field of chemical ecology and microbial profiling. This technical guide provides an in-depth overview of the discovery, physicochemical properties, and analytical methodologies related to **10-methyl lauric acid**. While its specific biological functions and signaling pathways remain largely unexplored, this document consolidates the current knowledge to serve as a foundational resource for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of **10-methyl lauric acid** is presented in the table below. This data is essential for its detection, characterization, and potential synthesis.

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₆ O ₂	[1][2]
Molecular Weight	214.34 g/mol	[1][2]
IUPAC Name	10-methyldodecanoic acid	[1]
Synonyms	10-methyl lauric acid, Anteisotridecanoic acid	[1]
CAS Number	7416-57-1	[1]
Appearance	White powder	Inferred from similar fatty acids
Solubility	Insoluble in water; soluble in organic solvents	Inferred from fatty acid properties

The Initial Discoveries

The identification of **10-methyl lauric acid** has been reported in both the animal kingdom and the microbial world, highlighting its distribution across different biological domains.

Discovery in Carpenter Ants

The first identification of **10-methyl lauric acid** in nature was reported in 1973 by Brand, Fales, Sokoloski, and their colleagues.[3][4][5] Their research focused on the chemical composition of the mandibular gland secretions of carpenter ants (*Camponotus* species).[3][5] The study utilized techniques such as gas chromatography and mass spectrometry to analyze the complex mixture of volatile compounds present in the glandular secretions.[3] Alongside other identified molecules like mellein and methyl 6-methylsalicylate, 10-methyldodecanoic acid was characterized as a notable constituent.[5] The function of this fatty acid in the context of carpenter ant chemical communication or defense has not been fully elucidated.

Identification in *Brevibacterium acetylicum*

In 1991, Bernard and colleagues identified **10-methyl lauric acid** as a cellular fatty acid component of the Gram-positive bacterium *Brevibacterium acetylicum*. [6][7] This discovery was part of a broader study aimed at using cellular fatty acid profiles as a chemotaxonomic tool for the identification of asporogenous, aerobic gram-positive rods.[6][7][8][9] The researchers used

gas-liquid chromatography to analyze the fatty acid methyl esters (FAMES) derived from the bacterial cells.[6][7] Their findings demonstrated that the presence and relative abundance of specific branched-chain fatty acids, including **10-methyl lauric acid** (as anteiso-C13:0), could serve as a valuable marker for bacterial identification.[6]

Experimental Protocols

Detailed experimental protocols from the original discovery papers are not readily available in the public domain. However, based on the methodologies cited in those and subsequent studies, a representative experimental workflow for the identification and characterization of **10-methyl lauric acid** from a biological sample is outlined below.

I. Sample Preparation and Lipid Extraction

- **Sample Collection:** Biological samples (e.g., insect glands, bacterial cell cultures) are collected.
- **Homogenization:** The samples are homogenized in a suitable solvent system, typically a mixture of chloroform and methanol (e.g., 2:1 v/v), to extract lipids.
- **Phase Separation:** After homogenization, water is added to induce phase separation. The lower organic phase, containing the lipids, is collected.
- **Solvent Evaporation:** The solvent is removed from the lipid extract under a stream of nitrogen or using a rotary evaporator to yield the total lipid fraction.

II. Saponification and Methylation to Fatty Acid Methyl Esters (FAMES)

- **Saponification:** The extracted lipids are saponified by heating with a solution of sodium hydroxide in methanol. This process hydrolyzes the ester linkages to release the free fatty acids.
- **Methylation:** The free fatty acids are then converted to their more volatile methyl esters (FAMES) by heating with a methylating agent, such as boron trifluoride in methanol or methanolic HCl.

- **Extraction of FAMES:** The FAMES are extracted from the reaction mixture using an organic solvent like hexane.
- **Washing and Drying:** The hexane extract is washed with water to remove any remaining reagents and then dried over anhydrous sodium sulfate.
- **Concentration:** The hexane is evaporated to concentrate the FAMES, which are then redissolved in a small volume of a suitable solvent for analysis.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- **Injection:** A small aliquot of the FAMES solution is injected into the gas chromatograph.
- **Separation:** The FAMES are separated based on their boiling points and interactions with the stationary phase of the GC column (a capillary column with a nonpolar or medium-polarity phase is typically used).
- **Detection and Identification:** As the separated FAMES elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The fragmentation pattern of **10-methyl lauric acid** methyl ester would be compared to known standards or spectral libraries for positive identification. The mass spectrum would be expected to show a molecular ion peak (M^+) at m/z 228, corresponding to the molecular weight of the methyl ester. Characteristic fragments resulting from the cleavage at the branched methyl group would also be indicative.^{[10][11]}

Quantitative Data

Quantitative data regarding the concentration of **10-methyl lauric acid** in its natural sources is scarce in the available literature. However, physicochemical and analytical data are available and are summarized below.

Table 1: Physicochemical and Analytical Data for **10-Methyl Lauric Acid** and its Methyl Ester

Parameter	Compound	Value	Reference
Molecular Formula	10-Methyl Lauric Acid	C ₁₃ H ₂₆ O ₂	[1][2]
Molecular Weight	10-Methyl Lauric Acid	214.34 g/mol	[1][2]
Molecular Formula	Methyl 10-methyldodecanoate	C ₁₄ H ₂₈ O ₂	[12][13]
Molecular Weight	Methyl 10-methyldodecanoate	228.37 g/mol	[12][13]
Kovats Retention Index (Standard non-polar column)	Methyl 10-methyldodecanoate	1579.5	[12]

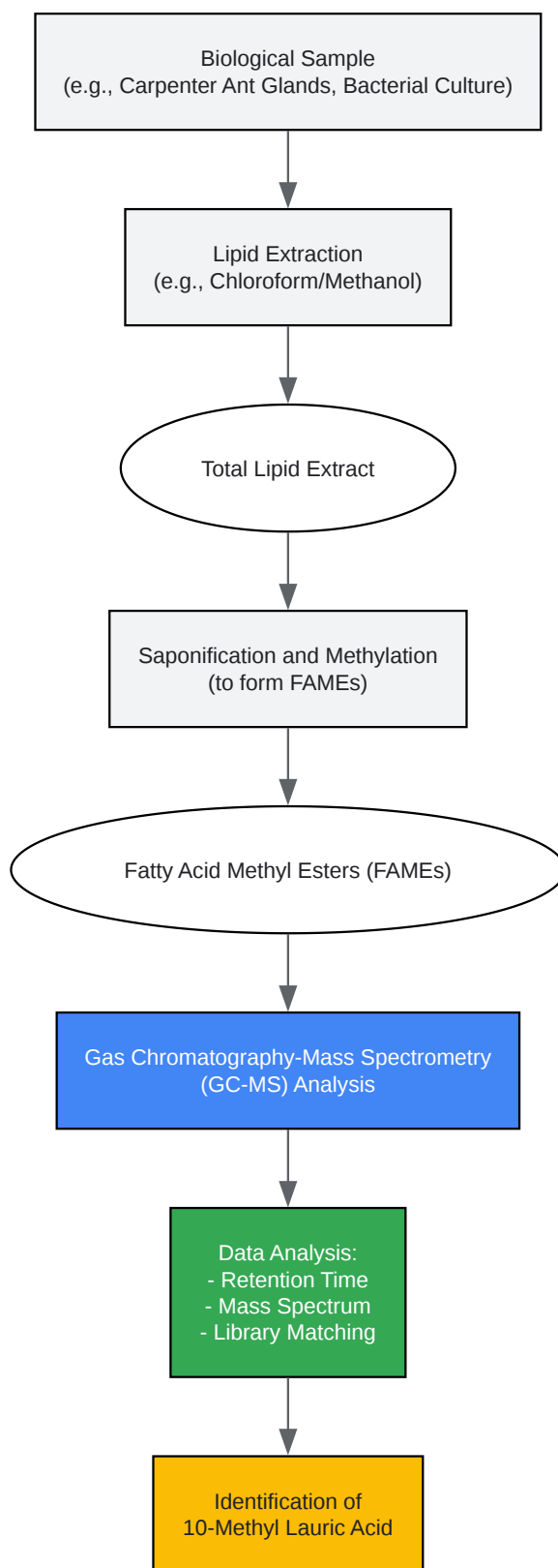
Signaling Pathways and Biological Activity

Currently, there is a significant lack of information regarding the specific biological activity and involvement of **10-methyl lauric acid** in any signaling pathways. While other medium-chain fatty acids, such as decanoic acid, have been shown to interact with signaling pathways like the mTOR pathway and act as ligands for PPAR γ , similar studies on **10-methyl lauric acid** have not been reported.[14][15] The biological significance of the methyl branching in this fatty acid remains an area for future research.

Visualizations

Experimental Workflow for Identification

The following diagram illustrates a generalized workflow for the discovery and characterization of **10-methyl lauric acid** from a biological source.



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Caption: A generalized workflow for the extraction, derivatization, and identification of **10-methyl lauric acid**.

Conclusion

The discovery of **10-methyl lauric acid** in both insects and bacteria underscores the diversity of lipid structures in nature. While the initial identification of this branched-chain fatty acid was a significant step, a comprehensive understanding of its biological role is still lacking. The experimental protocols outlined in this guide, derived from established analytical techniques, provide a framework for future investigations. Further research is needed to elucidate the biosynthetic pathways of **10-methyl lauric acid**, its specific functions in the organisms that produce it, and its potential interactions with cellular signaling cascades. Such studies could reveal novel biological activities and applications for this unique fatty acid.

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